molecular formula C10H7F3N4O B2861653 N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine CAS No. 1807797-09-6

N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine

Cat. No.: B2861653
CAS No.: 1807797-09-6
M. Wt: 256.188
InChI Key: VVEVDCQDLLWSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine” is a chemical compound with the molecular formula C10H7F3N4O . It is also known as 3-Pyridinecarboxaldehyde, 6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-, oxime .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a pyrazole ring, and a trifluoromethyl group . The presence of these groups could influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.18 . Other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of pyridine oxides and isoxazolines from 4-(2-oxoalkylidene)-pyrans demonstrates the compound's utility in generating oximes of 4-(2-oxoalkyl)pyridine N-oxides or substituted Δ2-isoxazolines. This reaction underscores the compound's role in the diversification of heterocyclic chemistry and its potential applications in material science and pharmacology (Crabbé, Haro, Rius, & Santos, 1975).

Luminescent Lanthanide Compounds

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands highlight the compound's significance in forming luminescent lanthanide compounds for biological sensing. Such applications are pivotal in bioimaging and diagnostics, showcasing the compound's role in advancing biomedical research (Halcrow, 2005).

Fluorinated Heterocycles Synthesis

The synthesis of fluorinated heterocycles through condensation with aromatic hydrazines, hydroxylamine, and other reagents, producing pyrazoles, isoxazoles, and other heterocycles, illustrates the compound's contribution to the development of new materials and pharmaceuticals with enhanced properties (Sloop, Bumgardner, & Loehle, 2002).

Antimicrobial and Antitumor Activities

Research on the synthesis, characterization, and biological activity of pyrazole derivatives, including their antitumor, antifungal, and antibacterial pharmacophore sites, highlights the compound's potential in the development of new therapeutic agents. The structural and activity studies provide insights into the pharmacological applications of heterocyclic compounds in medicine (Titi et al., 2020).

Future Directions

Trifluoromethyl-containing compounds are of significant interest in the field of medicinal chemistry . They are often used in the development of new pharmaceuticals due to their unique properties . Therefore, this compound could potentially be of interest for future research in drug development.

Properties

IUPAC Name

(NE)-N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)8-3-4-17(16-8)9-2-1-7(5-14-9)6-15-18/h1-6,18H/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEVDCQDLLWSJO-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=NO)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C=N/O)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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